pKa Shift of 0.04 Units vs. 2-Ethoxy-3-pyridinol Confers Marginally Stronger Acidity, Relevant to pH-Dependent Extraction and Salt Formation
The predicted acid dissociation constant (pKa) of 2-propoxy-3-pyridinol is 9.11 ± 0.10, compared with 9.15 ± 0.10 for the ethoxy analog 2-ethoxy-3-pyridinol, both values sourced from the same computational prediction method on ChemicalBook . Although the absolute difference is small (ΔpKa ≈ 0.04), the direction of the shift—lower pKa with increasing alkoxy chain length—is consistent with the trend observed across the homologous series (2-butoxy-3-pyridinol: pKa 9.08 ± 0.10) . A lower pKa implies a marginally greater fraction of phenoxide ion at a given alkaline pH, which can be exploited for selective aqueous-phase deprotonation and differential liquid-liquid extraction during workup or purification.
| Evidence Dimension | Predicted pKa (acid dissociation constant at 25 °C) |
|---|---|
| Target Compound Data | pKa = 9.11 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Ethoxy-3-pyridinol: pKa = 9.15 ± 0.10 (predicted); 2-Butoxy-3-pyridinol: pKa = 9.08 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = –0.04 vs. ethoxy analog; ΔpKa = +0.03 vs. butoxy analog |
| Conditions | Predicted values from ChemicalBook database; experimental validation not located in primary literature |
Why This Matters
Even a small pKa difference can be decisive in pH-zone-refining separations or when selective deprotonation of one component in a mixture is required during synthesis or analysis.
